デオキシポドフィロトキシン

概要

説明

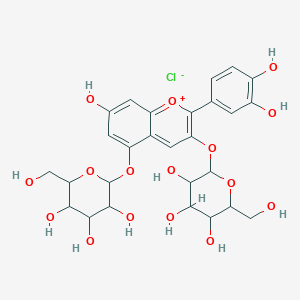

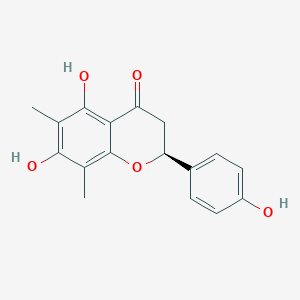

デオキシポドフィロトキシンは、アンチリス・シルベストリスやポドフィルム・ヘキサンドルムなど、さまざまな植物種に見られる天然のアリールテトラリンリグナンです . この化合物は、抗炎症作用、抗腫瘍作用、抗ウイルス作用など、多様な生物活性を有するため、大きな関心を集めています .

2. 製法

合成ルートと反応条件: デオキシポドフィロトキシンは、大腸菌における多酵素カスケードによって合成できます。 このプロセスでは、一連の酵素(シトクロムP450モノオキシゲナーゼなど)を用いて、マタイレシノールをデオキシポドフィロトキシンに変換します . 反応条件は一般的に、必要な酵素を単一の細胞内で共発現させることにより、標的化合物を高収率で得ることができます .

工業生産方法: デオキシポドフィロトキシンの工業生産には、アンチリス・シルベストリスなどの植物源からの抽出と精製がしばしば用いられます。 高速逆流クロマトグラフィーは、粗植物抽出物からデオキシポドフィロトキシンを迅速に精製するために一般的に用いられる方法です .

科学的研究の応用

Deoxypodophyllotoxin has a wide range of scientific research applications:

作用機序

デオキシポドフィロトキシンは、主にチューブリンとトポイソメラーゼIIを標的にすることで、G2/M期での細胞周期停止とアポトーシスを誘導します . この化合物は、上皮成長因子受容体のキナーゼ活性とその下流のシグナル伝達経路(AKT、GSK-3β、ERKなど)を阻害します . これにより、癌細胞の細胞生存率とコロニー形成が抑制されます .

類似化合物:

ポドフィロトキシン: 抗腫瘍作用が類似した、密接に関連するアリールテトラリンリグナンです.

エピポドフィロトキシン: 強力な抗ウイルス作用と抗腫瘍作用を持つ別の誘導体です.

4-アザポドフィロトキシン: 抗癌活性を有する合成アナログです.

ユニークさ: デオキシポドフィロトキシンは、その特異的な生合成経路と上皮成長因子受容体シグナル伝達経路を選択的に阻害する能力によってユニークです . このため、標的癌治療やその他の治療用途に有効な化合物となっています。

生化学分析

Biochemical Properties

DPT interacts with various enzymes, proteins, and other biomolecules. It inhibits the kinase activity of the epidermal growth factor receptor (EGFR) directly, as well as the phosphorylation of its downstream signaling kinases, AKT, GSK-3β, and ERK . DPT also targets tubulin and DNA topoisomerase II, leading to cell cycle arrest and DNA breakage .

Cellular Effects

DPT has significant effects on various types of cells and cellular processes. It inhibits the growth of breast, brain, prostate, gastric, lung, and cervical tumors . DPT treatment suppresses cell viability and colony formation in a time- and dose-dependent manner . It also down-regulates cyclin B1 and cdc2 expression to induce G2/M phase arrest of the cell cycle and upregulates p21 and p27 expression .

Molecular Mechanism

At the molecular level, DPT exerts its effects through binding interactions with biomolecules and changes in gene expression. DPT inhibits the kinase activity of EGFR directly . It also targets tubulin and DNA topoisomerase II, leading to cell cycle arrest and DNA breakage .

Dosage Effects in Animal Models

The effects of DPT vary with different dosages in animal models

Metabolic Pathways

DPT is involved in various metabolic pathways. It is a precursor of topoisomerase II inhibitors

Transport and Distribution

DPT is transported and distributed within cells and tissues

Subcellular Localization

It is known that DPT affects microtubule assembly, suggesting that it may localize to areas of the cell where microtubules are abundant .

準備方法

Synthetic Routes and Reaction Conditions: Deoxypodophyllotoxin can be synthesized via a multi-enzyme cascade in Escherichia coli. This process involves the conversion of matairesinol to deoxypodophyllotoxin using a series of enzymes, including cytochrome P450 monooxygenases . The reaction conditions typically involve co-expression of the necessary enzymes in a single cell, achieving a high yield of the target compound .

Industrial Production Methods: Industrial production of deoxypodophyllotoxin often involves the extraction and purification from plant sources such as Anthriscus sylvestris. High-speed counter-current chromatography is a common method used for the rapid purification of deoxypodophyllotoxin from crude plant extracts .

化学反応の分析

反応の種類: デオキシポドフィロトキシンは、酸化、還元、置換などのさまざまな化学反応を起こします。 注目すべき反応の1つは、デオキシポドフィロトキシンシンターゼによって触媒される酸化カップリングで、この反応によって化合物の四環性コアが形成されます .

一般的な試薬と条件: 酸化カップリング反応には、一般的に鉄(II)と2-オキソグルタル酸が補因子として用いられます。 その他の一般的な試薬には、水素原子供与体と酸化剤が含まれます .

主な生成物: 酸化カップリング反応の主な生成物は、デオキシポドフィロトキシンそのものであり、これは他のアリールテトラリンリグナンの生合成における重要な中間体です .

4. 科学研究への応用

デオキシポドフィロトキシンは、幅広い科学研究で利用されています:

類似化合物との比較

Podophyllotoxin: A closely related aryltetralin lignan with similar antitumor properties.

Epipodophyllotoxin: Another derivative with potent antiviral and antineoplastic activities.

4-Azapodophyllotoxins: Synthetic analogs with anticancer activity.

Uniqueness: Deoxypodophyllotoxin is unique due to its specific biosynthetic pathway and its ability to selectively inhibit epidermal growth factor receptor signaling pathways . This makes it a valuable compound for targeted cancer therapies and other therapeutic applications.

特性

IUPAC Name |

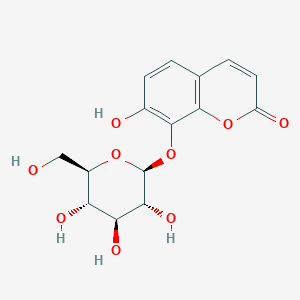

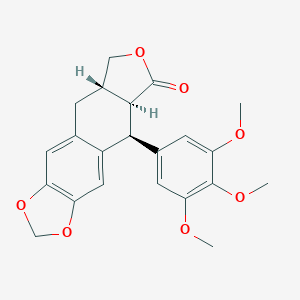

(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-24-17-6-12(7-18(25-2)21(17)26-3)19-14-8-16-15(28-10-29-16)5-11(14)4-13-9-27-22(23)20(13)19/h5-8,13,19-20H,4,9-10H2,1-3H3/t13-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLXUQQMLLIKAN-SVIJTADQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](CC4=CC5=C(C=C24)OCO5)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019944 | |

| Record name | Deoxypodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19186-35-7 | |

| Record name | (-)-Deoxypodophyllotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19186-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxypodophyllotoxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deoxypodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANTHRICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45NR8XYU1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。